methyl 5-(methylamino)pyrazine-2-carboxylate
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Overview
Description
Methyl 5-(methylamino)pyrazine-2-carboxylate: is an organic compound with the molecular formula C7H9N3O2. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-(methylamino)pyrazine-2-carboxylate can be synthesized through the esterification of 5-methylpyrazine-2-carboxylic acid with methanol in the presence of a strong acid like sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-(methylamino)pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinecarboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: Methyl 5-(methylamino)pyrazine-2-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It is also employed in the preparation of metal-organic frameworks (MOFs) and coordination compounds .
Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. It may also be used in the development of new pharmaceuticals .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials .
Mechanism of Action
The mechanism of action of methyl 5-(methylamino)pyrazine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
- 5-Methyl-2-pyrazinecarboxylic acid
- 3-Amino-2-pyrazinecarboxylic acid
- 2,5-Pyrazinedicarboxylic acid
Uniqueness: Methyl 5-(methylamino)pyrazine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methylamino group allows for unique substitution reactions and interactions with biological targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
1698996-65-4 |
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Molecular Formula |
C7H9N3O2 |
Molecular Weight |
167.2 |
Purity |
95 |
Origin of Product |
United States |
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